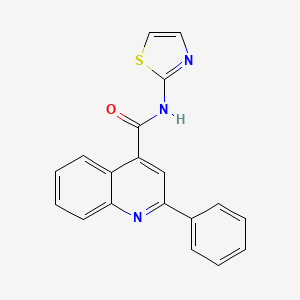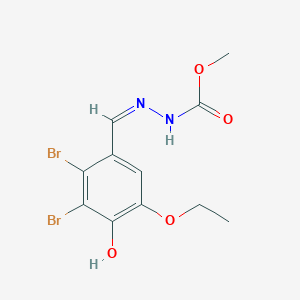
methyl 2-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboxylate is a chemical compound that has been extensively researched due to its potential in various scientific applications. It is a hydrazine derivative that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied in detail.
Mécanisme D'action
The mechanism of action of methyl 2-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboxylate is not fully understood. However, it has been suggested that the compound may exert its anti-tumor activity by inducing apoptosis in cancer cells. It has also been suggested that the compound may inhibit the activity of certain enzymes involved in the inflammatory response and bacterial growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2. In addition, the compound has been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 2-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboxylate in lab experiments is its potential as an anti-tumor agent. It has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further study. Another advantage is its antibacterial activity, which could be useful in the development of new antibiotics.
One limitation of using this compound in lab experiments is its potential toxicity. The compound has been shown to be cytotoxic at high concentrations, which could limit its use in certain applications. Another limitation is its relatively complex synthesis method, which could make it difficult to produce on a large scale.
Orientations Futures
There are several potential future directions for the study of methyl 2-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboxylate. One direction is the development of new anti-tumor agents based on the compound's structure. Another direction is the development of new antibiotics based on the compound's antibacterial activity. Additionally, the compound's potential as a photosensitizer and fluorescent probe could be further explored in the development of new diagnostic and therapeutic tools.
Méthodes De Synthèse
Methyl 2-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboxylate can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,3-dibromo-5-ethoxy-4-hydroxybenzaldehyde with hydrazine hydrate in the presence of methanol. The resulting product is then treated with methyl chloroformate to obtain the final compound. Other methods include the reaction of 2,3-dibromo-5-ethoxy-4-hydroxybenzaldehyde with hydrazine monohydrate in the presence of acetic acid and the reaction of 2,3-dibromo-5-ethoxy-4-hydroxybenzaldehyde with hydrazine hydrate in the presence of sodium methoxide.
Applications De Recherche Scientifique
Methyl 2-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboxylate has been studied extensively for its potential in various scientific applications. It has been shown to have anti-tumor activity, anti-inflammatory activity, and anti-bacterial activity. It has also been studied for its potential as a photosensitizer in photodynamic therapy and as a fluorescent probe for detecting metal ions.
Propriétés
IUPAC Name |
methyl N-[(Z)-(2,3-dibromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2N2O4/c1-3-19-7-4-6(5-14-15-11(17)18-2)8(12)9(13)10(7)16/h4-5,16H,3H2,1-2H3,(H,15,17)/b14-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLSFQLTDYFGBW-RZNTYIFUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C=NNC(=O)OC)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=C(C(=C1)/C=N\NC(=O)OC)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-fluorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6139879.png)
![N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6139884.png)
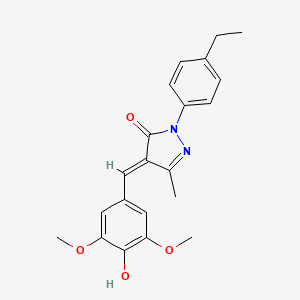

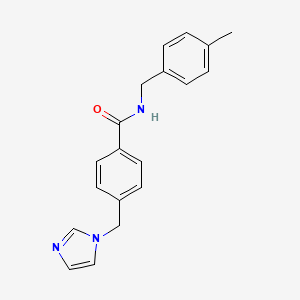
![5-(1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6139906.png)
![2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6139911.png)

![2-(2-{3-[benzyl(methyl)amino]-1-piperidinyl}-2-oxoethyl)-4-methyl-1(2H)-phthalazinone](/img/structure/B6139917.png)
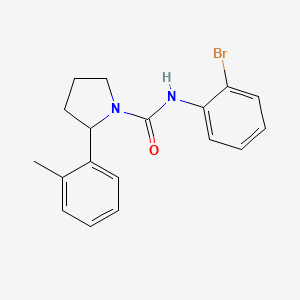
![N-(3,5-dimethylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6139935.png)
![4-(5-{[3-(2-hydroxyethyl)-4-(1-methyl-4-piperidinyl)-1-piperazinyl]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B6139943.png)
